molecular formula C13H18ClNO2 B1397662 1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1220036-55-4

1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

Cat. No. B1397662
CAS RN: 1220036-55-4
M. Wt: 255.74 g/mol
InChI Key: QCWYDHZFBSVXTG-UHFFFAOYSA-N
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Description

The compound “1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride” is a derivative of phenyl ethanone, which is a type of ketone. It has a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The compound likely has a planar aromatic phenyl group attached to a piperidine ring through an ether linkage. The piperidine ring is a saturated cyclic amine, which could contribute to the compound’s potential biological activity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ether linkage could potentially be cleaved under acidic conditions, and the ketone could undergo reactions such as reduction or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar ketone and ether groups in this compound could influence its solubility in different solvents .

Scientific Research Applications

Pharmaceutical Industry

Piperidine derivatives, such as “1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . These compounds are used as building blocks and reagents in synthesizing organic compounds, including medicinal products .

Anticancer Applications

Piperidine derivatives have shown potential in anticancer applications . For instance, some innovative 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole byproducts have been evaluated for their anticancer activity .

Antiviral Applications

Piperidine derivatives are also being utilized in antiviral applications . Their unique chemical structure allows them to interact with viral proteins, inhibiting their function and preventing viral replication.

Antimalarial Applications

The antimalarial activity of piperidine derivatives is another area of interest . These compounds can interfere with the life cycle of malaria parasites, making them a potential candidate for the development of new antimalarial drugs.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have shown analgesic and anti-inflammatory properties . They can reduce pain and inflammation by interacting with specific receptors in the body.

Antipsychotic Applications

Piperidine derivatives have been used in the treatment of various psychiatric disorders . They can modulate the activity of neurotransmitters in the brain, helping to alleviate symptoms of these disorders.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are found in many drugs and can have a wide range of biological activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would depend on the specific biological activity of the compound. Given its structural features, it could be interesting to explore its potential as a pharmaceutical or biologically active compound .

properties

IUPAC Name

1-(2-piperidin-3-yloxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)12-6-2-3-7-13(12)16-11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWYDHZFBSVXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

CAS RN

1220036-55-4
Record name Ethanone, 1-[2-(3-piperidinyloxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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